molecular formula C12H9BrO3 B2634896 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid CAS No. 141791-36-8

2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid

Cat. No.: B2634896
CAS No.: 141791-36-8
M. Wt: 281.105
InChI Key: PYKIQIUJEIDVFD-UHFFFAOYSA-N
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Description

Contextual Overview of Aryloxyacetic Acid Derivatives in Chemical Biology

Aryloxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. zenodo.orgresearchgate.net Their structural versatility has allowed for their application in various areas of research. For instance, certain aryloxyacetic acids have been extensively studied as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors. nih.govnih.gov This dual activity has been proposed as a potential therapeutic strategy for multifactorial diseases like Alzheimer's disease. nih.govnih.gov

Furthermore, this class of compounds has found utility in agrochemistry. A number of aryloxyacetic acid derivatives have been designed and synthesized as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to their development as commercial herbicides. Beyond these applications, they are also valuable intermediates in organic synthesis, providing a platform for the creation of more complex molecules. unishivaji.ac.in

Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Synthesis and Biological Systems

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netekb.eg This bicyclic aromatic hydrocarbon is a core component in numerous natural products and synthetic compounds with significant therapeutic value. capes.gov.brnih.gov

The versatility of the naphthalene platform is demonstrated by the wide range of biological activities its derivatives possess, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-neurodegenerative properties. ekb.egcapes.gov.brijpsjournal.com This broad applicability has led to the incorporation of the naphthalene scaffold into many FDA-approved drugs, such as the anti-inflammatory agent Naproxen, the beta-blocker Propranolol, and the antifungal Terbinafine. ekb.egcapes.gov.brnih.gov The rigid structure and extended π-system of naphthalene provide a unique framework for designing molecules that can effectively interact with various biological targets. researchgate.netijpsjournal.com

Role of Halogenated Organic Compounds in Structure-Activity Relationship Investigations

The introduction of halogen atoms into organic molecules is a fundamental strategy in medicinal chemistry, particularly in the context of structure-activity relationship (SAR) studies. wikipedia.org SAR explores the relationship between the chemical structure of a molecule and its biological activity, aiming to optimize a compound's therapeutic effects by modifying its structure. drugdesign.orgyoutube.com

Halogens, such as bromine, can profoundly influence a molecule's physicochemical properties. They can alter lipophilicity, which affects cell membrane permeability and bioavailability. Their electronegativity and size can modify electronic distribution and create specific steric interactions within a biological target's binding site. drugdesign.orgyoutube.com In some cases, halogenation can block metabolic pathways, thereby increasing a drug's half-life. The strategic placement of a halogen can therefore enhance potency, selectivity, and pharmacokinetic profiles, making it a crucial tool for fine-tuning the properties of bioactive compounds. wikipedia.orgoup.com

Rationale for Dedicated Academic Investigation of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic Acid

The rationale for a focused investigation of this compound stems directly from the convergence of the three aforementioned structural motifs. The molecule integrates:

The aryloxyacetic acid moiety, a known pharmacophore with proven, diverse biological relevance.

The naphthalene scaffold , a privileged structure in drug discovery associated with a high success rate in yielding bioactive compounds.

A bromine atom , a strategic halogen substituent that can be used to probe and modulate interactions with biological targets and improve drug-like properties.

This unique combination makes this compound a promising candidate for screening in a wide range of biological assays. The naphthalene ring provides a rigid anchor, the oxyacetic acid group offers a key interaction point (e.g., for hydrogen bonding), and the bromine atom at the 6-position allows for exploration of a specific region of a target's binding pocket. While the compound is commercially available for research purposes, the lack of extensive published data on its specific biological functions presents a clear opportunity for novel discovery in chemical biology and medicinal chemistry. scbt.comscbt.com

Compound Data

Below are the key chemical properties of the subject compound.

PropertyValueSource
Compound Name This compound scbt.comcymitquimica.com
Molecular Formula C₁₂H₉BrO₃ uni.lu
Molecular Weight 281.11 g/mol cymitquimica.com
Monoisotopic Mass 279.9735 Da uni.lu
InChIKey PYKIQIUJEIDVFD-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-10-3-1-9-6-11(16-7-12(14)15)4-2-8(9)5-10/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKIQIUJEIDVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Pharmacological and Biological Activities Non Clinical & Mechanistic

Comprehensive Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid can be inferred by examining related chemical structures and the impact of their modifications on biological activity. The key structural components of this molecule are the bromine substituent, the naphthalene (B1677914) ring system, and the oxyacetic acid side chain.

Influence of Bromine Substituents on Biological Activity

The presence and position of a bromine atom on an aromatic scaffold can significantly modulate a compound's pharmacological profile. In a study on naphthalene-1,4-dione analogues, which share the naphthalene core, 2-bromo-substituted compounds demonstrated notable cytotoxicity against the HEC1A cancer cell line. rsc.org This suggests that the bromine atom can contribute positively to the anticancer activity of naphthalene derivatives.

For instance, a comparison of unsubstituted and 2-bromo-substituted naphthalene-1,4-diones revealed a marked increase in cytotoxic potency for the brominated analogues. rsc.org This enhancement in activity may be attributed to several factors, including the electronic and steric properties of bromine, which can influence how the molecule interacts with its biological targets.

Table 1: Cytotoxicity of Naphthalene-1,4-dione Analogues against HEC1A Cancer Cell Line rsc.org

Compound Substitution IC₅₀ (µM)
5 Unsubstituted > 40
6 Unsubstituted > 40
8 2-Bromo 9.55
9 2-Bromo 4.16
10 2-Bromo 1.24

The data clearly indicates that the introduction of a bromine atom at the 2-position of the naphthalene-1,4-dione scaffold leads to a significant increase in cytotoxic activity. While this data is not on this compound itself, it provides strong evidence for the potential importance of the bromine substituent for the biological activity of related naphthalene compounds. The position of the bromine atom is also crucial, as different isomers can exhibit distinct biological effects.

Impact of Naphthalene Ring Modifications and Planarity

The naphthalene ring system is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds with anti-inflammatory, antibacterial, antioxidant, and antifungal properties. nih.gov Its rigid and planar structure provides a defined orientation for substituent groups, which can be critical for binding to biological targets.

Role of the Oxyacetic Acid Side Chain in Molecular Recognition

The oxyacetic acid side chain is a critical functional group that can significantly influence the pharmacological properties of a molecule. Aryloxyacetic acids are a known class of peroxisome proliferator-activated receptor (PPAR) agonists. nih.gov The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and its negative charge at physiological pH can facilitate interactions with positively charged residues in protein binding sites.

Studies on other classes of compounds, such as 2-arylbenzoxazoles, have shown that the presence of an acetic acid group can enhance cytotoxic activity. core.ac.uk For example, a 2-arylbenzoxazole derivative with an acetic acid group at position 5 was found to be a promising cytotoxic compound against the MCF-7 breast cancer cell line. core.ac.uk This suggests that the oxyacetic acid side chain in this compound is likely crucial for its molecular recognition and biological activity, potentially through electrostatic interactions and hydrogen bonding with its target(s). Arylpropionic acid derivatives, a related class of compounds, are well-known for their anti-inflammatory and analgesic activities, which are often mediated by the carboxylic acid moiety. orientjchem.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (Non-human)

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid and identifying its metabolites in non-human biological systems. By providing highly accurate mass measurements, HRMS allows for the determination of molecular formulas with a high degree of confidence.

For the parent compound, with a molecular formula of C12H9BrO3, the expected monoisotopic mass is 279.9735 Da. uni.lu HRMS analysis would be expected to confirm this mass with low ppm error, thereby verifying its elemental composition. In tandem with fragmentation analysis (MS/MS), HRMS can further probe the structure by identifying characteristic neutral losses and fragment ions, such as the loss of the carboxymethyl group or cleavage of the ether linkage.

While specific non-human metabolite studies for this compound are not documented in publicly available literature, HRMS would be the primary technique for such investigations. Hypothetically, metabolic pathways could involve hydroxylation of the naphthalene (B1677914) ring, debromination, or conjugation reactions. HRMS could distinguish these modifications from the parent compound based on precise mass shifts.

Below are predicted mass-to-charge ratios (m/z) for potential adducts of the parent compound that would be relevant in an HRMS analysis. uni.lu

AdductPredicted m/z
[M+H]+280.98078
[M+Na]+302.96272
[M-H]-278.96622
[M+NH4]+298.00732
[M+K]+318.93666

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise chemical structure and spatial arrangement of atoms in this compound. While detailed experimental conformational and configurational analyses are not available in the current literature, the application of various NMR techniques can be described.

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, would provide fundamental information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring system, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 2,6-disubstitution pattern on the naphthalene core.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity within the molecule. For instance, an HMBC experiment could show a correlation between the methylene protons and the carbon atom of the naphthalene ring attached to the ether oxygen, confirming the ether linkage.

Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be essential for any detailed conformational analysis, revealing through-space interactions between protons. This could provide insights into the preferred orientation of the acetic acid side chain relative to the bulky naphthalene ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.

Currently, there are no publicly accessible crystallographic studies for this compound. However, should a suitable single crystal be grown, X-ray diffraction analysis would yield an unambiguous solid-state structure. This data would confirm the planarity of the naphthalene system, the geometry of the ether linkage, and the conformation of the acetic acid moiety. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into the non-covalent forces that govern its solid-state properties.

Advanced Chromatographic Techniques for Purity, Isomer Separation, and Complex Mixture Analysis

Advanced chromatographic techniques are vital for assessing the purity of this compound, separating it from potential isomers, and analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

A typical HPLC method for purity analysis would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound's purity would be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

This technique is also crucial for separating this compound from its structural isomers, such as those where the bromo and oxyacetic acid groups are at different positions on the naphthalene ring. Chiral chromatography could also be employed if enantiomers were possible and needed to be resolved, although the parent molecule itself is achiral. When coupled with a mass spectrometer (LC-MS), these chromatographic methods allow for the simultaneous separation and identification of impurities or metabolites in complex biological matrices.

Computational and Theoretical Investigations in Research and Design

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid, these calculations would typically yield data on:

Molecular Geometry: The optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO gap. These are crucial for predicting the molecule's reactivity and kinetic stability.

Spectroscopic Properties: Predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Without specific studies on this compound, no data tables for these properties can be provided.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve:

Target Identification: Selecting a biologically relevant protein or enzyme target.

Docking Simulation: Using software to place the compound into the binding site of the target and calculating a binding affinity score.

Interaction Analysis: Identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the target.

Molecular dynamics simulations would further investigate the stability of the predicted binding pose over time. As no studies have been published detailing the docking of this specific compound into any particular protein target, no binding affinity data or interaction tables can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model that includes this compound, a dataset of structurally similar compounds with known biological activities would be required. The process involves:

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological) for each compound in the series.

Model Building: Using statistical methods to build a regression or classification model that correlates the descriptors with the activity.

Model Validation: Assessing the predictive power of the model.

No QSAR studies that specifically include this compound in their training or test sets are currently available.

Cheminformatics and Virtual Screening for Novel Ligand Discovery

Cheminformatics tools are used to screen large libraries of virtual compounds to identify potential new ligands for a specific biological target. If this compound were identified as a hit compound, cheminformatics approaches could be used to:

Similarity Searching: Find commercially available or synthetically accessible analogs with similar structural features.

Substructure Searching: Identify other compounds containing the bromonaphthalen-oxy-acetic acid scaffold.

These methods are foundational in early-stage drug discovery, but their application to this specific compound has not been documented.

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. If this compound were a known active ligand, a pharmacophore model could be developed based on its structure. This model would highlight key features such as:

Hydrogen bond donors and acceptors.

Hydrophobic regions.

Aromatic rings.

This pharmacophore could then be used to screen virtual libraries for new, structurally diverse compounds with the same key features, or to guide the chemical modification of the original compound to improve its activity (lead optimization). There is no available research on pharmacophore models derived from or used to identify this compound.

Emerging Research Applications and Untapped Potential

Applications in Agrochemistry and Plant Science as Plant Growth Regulators

Furthermore, the structural motif of aryloxyacetic acids has been a cornerstone in the development of herbicides. beilstein-archives.org A notable mechanism of action for some aryloxyacetic acid derivatives is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants. beilstein-archives.orgbeilstein-journals.org Inhibition of this enzyme leads to bleaching and subsequent death of the weed. beilstein-archives.org Given that 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid shares the fundamental aryloxyacetic acid backbone, it represents a promising starting point for the design of novel herbicides. The naphthalene (B1677914) moiety offers a large surface for chemical modifications, which could be exploited to fine-tune the compound's selectivity and efficacy against specific weed species while ensuring crop safety. beilstein-journals.org

Potential Agro-Chemical Application Mode of Action Relevant Structural Feature
Plant Growth RegulationMimicking natural auxins to influence cell growth and development.Aryloxyacetic acid core
Herbicide DevelopmentInhibition of essential plant enzymes like HPPD.Aryloxyacetic acid and modifiable naphthalene ring

Development as Chemical Probes for Biological Systems

The naphthalene component of this compound imparts intrinsic fluorescence properties, a key characteristic for the development of chemical probes. nih.gov Naphthalene and its derivatives are known for their photophysical and chemical properties, including high quantum yield and photostability, which are desirable for fluorescent probes used in detecting and imaging biological molecules and ions. nih.govresearchgate.net These probes can be designed to "turn on" or "turn off" their fluorescence in the presence of a specific target, allowing for its visualization and quantification in complex biological systems.

The structure of this compound, with its reactive carboxylic acid group and the bromo-substituted naphthalene ring, provides ample opportunities for chemical modification to create targeted fluorescent probes. For example, the carboxylic acid can be coupled to specific recognition elements that bind to a target protein or ion. The bromine atom can be replaced through cross-coupling reactions to introduce other functional groups that can modulate the probe's fluorescent properties or its affinity for a target. Naphthalene-based fluorescent probes have been successfully developed for detecting various analytes, including metal ions and biologically important small molecules like glutathione. mdpi.comnih.gov This precedent suggests that this compound is a valuable scaffold for the rational design of novel chemical probes for biological imaging and sensing applications.

Probe Component Function in Chemical Probe Potential Target Analytes
Naphthalene MoietyProvides the core fluorescence signal.Metal ions, reactive oxygen species, biomolecules.
Carboxylic Acid GroupAllows for conjugation to targeting molecules.Specific proteins, enzymes, or cellular structures.
Bromo-substituentSite for chemical modification to tune properties.Introduction of additional recognition or signaling moieties.

Role in Material Science and Functional Chemical Design

In the realm of material science, naphthalene-containing polymers are gaining attention for their unique properties and potential applications. google.com The rigid and planar structure of the naphthalene unit can be leveraged to create materials with high thermal stability and specific electronic properties. nih.gov this compound can serve as a monomer or a precursor for the synthesis of such functional polymers. The carboxylic acid group can be used for polymerization reactions, such as the formation of polyesters or polyamides.

Naphthalene-based polymers have been explored for various applications, including as supports for catalysts in chemical reactions and for the selective capture of gases like carbon dioxide. mdpi.comresearchgate.netmdpi.com The introduction of the this compound unit into a polymer backbone could impart desirable characteristics, such as enhanced porosity or specific binding sites for metal ions, due to the presence of the ether linkage and the naphthalene ring. For instance, polymers incorporating naphthalene have shown promise in the adsorption of heavy metals. mdpi.com Furthermore, the bromine atom on the naphthalene ring provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications.

Polymer Application Role of this compound Potential Advantages
High-Performance PolymersAs a monomer to create rigid and thermally stable materials.Enhanced thermal and chemical stability.
Porous MaterialsBuilding block for polymers with high surface area.Selective gas adsorption and separation.
Catalytic SupportsBackbone for immobilizing catalytic metal nanoparticles.Recyclable and stable catalytic systems.

Pre-clinical Lead Compound Identification in Novel Therapeutic or Agrochemical Areas (Non-human clinical)

The aryloxyacetic acid scaffold is a well-established pharmacophore in medicinal chemistry, with several compounds from this class having been investigated for various therapeutic applications. nih.gov Derivatives of aryloxyacetic acid have been shown to exhibit a range of biological activities, including acting as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in metabolic diseases. nih.gov The structural similarity of this compound to these known bioactive molecules makes it an intriguing candidate for pre-clinical lead compound identification.

While aryloxyacetic acids have shown therapeutic potential, some have been associated with toxicity, which underscores the importance of careful structural modification and pre-clinical evaluation. drughunter.com The naphthalene group in this compound offers a large and modifiable platform to optimize the therapeutic index of potential drug candidates. For instance, modifications on the naphthalene ring could enhance the compound's affinity and selectivity for a specific biological target while minimizing off-target effects. The development of prodrugs, where the carboxylic acid is masked to be released in vivo, is another strategy that has been successfully employed for arylacetic acid anti-inflammatory drugs and could be applicable here to improve pharmacokinetic profiles. nih.gov The diverse biological activities reported for aryloxyacetic acid derivatives suggest that this compound could serve as a starting point for the discovery of new therapeutic agents in areas beyond metabolic diseases, such as inflammation or neurodegenerative disorders. nih.gov

Therapeutic Target/Area Potential Mechanism of Action Strategy for Lead Optimization
Metabolic DiseasesAgonism of PPARs.Modification of the naphthalene ring to improve potency and selectivity.
InflammationInhibition of inflammatory pathways.Prodrug strategies to enhance delivery and reduce side effects.
Neurodegenerative DiseasesMulti-target activity on enzymes like cholinesterases. nih.govStructure-activity relationship (SAR) studies to identify key functional groups.

Future Research Directions and Overcoming Scientific Challenges

Development of More Efficient and Sustainable Synthetic Protocols

A primary challenge in the advancement of novel naphthalene (B1677914) derivatives lies in the development of efficient and environmentally benign synthetic methodologies. Traditional synthetic routes can be lengthy and may rely on harsh reagents and solvents. Future research will likely focus on the application of modern synthetic techniques to streamline the production of compounds like 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid.

Key areas of development include:

Catalytic C-H Functionalization: Direct functionalization of the naphthalene core would eliminate the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch synthesis.

Green Chemistry Principles: The use of greener solvents, catalysts, and reagents will be crucial for developing sustainable manufacturing processes for these compounds.

Synthetic StrategyPotential Advantages
Catalytic C-H FunctionalizationReduced step count, increased efficiency
Flow ChemistryImproved safety, scalability, and control
Green Chemistry ApproachesReduced environmental impact, sustainability

Elucidation of Novel Biological Targets and Mechanistic Pathways

Identifying the specific biological targets and understanding the mechanism of action are fundamental to the development of any new therapeutic agent. For this compound and its analogs, a multi-pronged approach will be necessary to uncover their therapeutic potential.

Future investigations should prioritize:

High-Throughput Screening: Screening large libraries of naphthalene derivatives against a diverse panel of biological targets can rapidly identify potential therapeutic applications.

Chemical Proteomics: This approach can be used to identify the direct protein targets of a compound within a complex biological system.

Computational Modeling: In silico methods, such as molecular docking, can predict potential binding interactions with known therapeutic targets, guiding experimental validation. ijpsjournal.com For instance, naphthalene-based compounds have been designed as inhibitors of SARS-CoV-2 papain-like protease. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. These powerful computational tools can be leveraged to accelerate the design and optimization of novel naphthalene-based therapeutics.

Applications of AI and ML in this context include:

Generative Models: AI algorithms can design novel molecular structures with desired properties, expanding the chemical space of potential drug candidates.

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the likelihood of late-stage failures.

Quantitative Structure-Activity Relationship (QSAR) Studies: These models can identify the key structural features that contribute to the biological activity of a series of compounds, guiding the design of more potent and selective molecules. ijpsjournal.com

Exploration of New Chemical Space through Advanced Diversification Strategies

To unlock the full therapeutic potential of the naphthalene scaffold, it is essential to explore a wide range of chemical diversity. Advanced diversification strategies can be employed to generate libraries of novel compounds based on the core structure of this compound.

Promising diversification strategies include:

Combinatorial Chemistry: The parallel synthesis of large libraries of related compounds allows for the rapid exploration of structure-activity relationships.

Fragment-Based Drug Discovery: Small molecular fragments that bind to a biological target can be identified and then elaborated into more potent lead compounds.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improvements in potency, selectivity, or pharmacokinetic properties.

Addressing Specificity and Selectivity in Biological Applications

A significant hurdle in drug development is achieving high specificity and selectivity for the desired biological target, thereby minimizing off-target effects and associated toxicities. For brominated organic compounds, understanding the influence of the halogen atom on binding interactions is crucial.

Future research should focus on:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design compounds that fit precisely into the active site can enhance selectivity.

Targeted Drug Delivery: Conjugating the naphthalene-based compound to a targeting moiety, such as an antibody or a peptide, can direct the drug to specific cells or tissues.

Pharmacophore Modeling: Identifying the key pharmacophoric features required for activity at the desired target can guide the design of more selective compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromonaphthalenol derivatives (e.g., 6-bromonaphthalen-2-ol) can react with chloroacetic acid or its esters under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for bromonaphthalenol:chloroacetic acid) are critical for minimizing side products like di-substituted derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically required .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the bromonaphthyl group (aromatic protons at δ 7.2–8.5 ppm) and the acetic acid sidechain (carboxylic acid proton at δ ~12 ppm, methylene protons at δ ~4.2 ppm).
  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion confirmation ([M-H]⁻ at m/z 295.0 for C₁₂H₉BrO₃).
  • Elemental analysis : Verify %C, %H, and %Br (±0.3% tolerance) .

Advanced Research Questions

Q. What experimental strategies address low regioselectivity during the synthesis of bromonaphthalene derivatives?

  • Methodological Answer : Regioselectivity in bromonaphthalene systems is influenced by steric and electronic factors. For the 6-bromo isomer, directing groups (e.g., hydroxyl or methoxy at position 2) can enhance selectivity during bromination. Computational modeling (DFT calculations) predicts electron density distribution, guiding optimal substitution patterns. Experimental validation via competitive reactions (e.g., brominating 2-hydroxynaphthalene vs. unsubstituted naphthalene) quantifies selectivity ratios .

Q. How do crystallographic data resolve contradictions in reported melting points or solubility for this compound?

  • Methodological Answer : Discrepancies in physical properties often arise from polymorphic forms or hydrate/solvate formation. Single-crystal X-ray diffraction (SCXRD) reveals packing motifs (e.g., hydrogen-bonding networks between carboxylic acid groups). For example, analogs like 2-(2-bromophenyl)acetic acid crystallize in monoclinic systems (space group P2₁/c) with intermolecular O–H···O bonds, explaining higher melting points (99–102°C for related bromophenylacetic acids) .

Q. What are the challenges in designing biological assays for this compound, given its structural similarity to bioactive naphthoxyacetic acids?

  • Methodological Answer : Key considerations include:

  • Metabolic stability : The bromine atom may reduce susceptibility to cytochrome P450 oxidation compared to non-halogenated analogs.
  • Off-target effects : Screen against structurally related receptors (e.g., auxin-binding proteins in plant studies) using competitive binding assays.
  • Solubility optimization : Use co-solvents (DMSO ≤1% v/v) or pro-drug strategies (e.g., methyl ester derivatives) for in vitro studies .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC retention times reported for bromonaphthalene derivatives in literature?

  • Methodological Answer : Discrepancies arise from column type (C18 vs. phenyl-hexyl), mobile phase pH (acidic vs. neutral), and ion-pairing agents (e.g., TFA). Standardize conditions using:

  • Isocratic elution : Acetonitrile/water (55:45) with 0.1% formic acid.
  • Internal standards : Spiking with deuterated analogs (e.g., D₄-2-naphthoxyacetic acid) to confirm retention time reproducibility .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to its potential reactivity?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the bromine moiety.
  • Corrosivity : Neutralize residual acetic acid by washing synthesized products with saturated NaHCO₃.
  • Waste disposal : Treat brominated byproducts with reducing agents (NaHSO₃) to minimize environmental release .

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